
3-Bromo-5,5-diethyl-3-methylheptan-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-5,5-diethyl-3-methylheptan-4-one is an organic compound with the molecular formula C11H21BrO It is a brominated derivative of heptanone, characterized by the presence of a bromine atom at the third carbon, along with two ethyl groups and a methyl group attached to the heptane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5,5-diethyl-3-methylheptan-4-one typically involves the bromination of 5,5-diethyl-3-methylheptan-4-one. This can be achieved through the reaction of the parent ketone with bromine in the presence of a suitable catalyst or under specific conditions that facilitate the substitution of a hydrogen atom with a bromine atom.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination processes, where the parent ketone is reacted with bromine in a controlled environment to ensure high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve efficient bromination.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-5,5-diethyl-3-methylheptan-4-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Major Products Formed
Substitution: Formation of iodinated or other halogenated derivatives.
Reduction: Formation of 3-bromo-5,5-diethyl-3-methylheptanol.
Oxidation: Formation of 3-bromo-5,5-diethyl-3-methylheptanoic acid.
Applications De Recherche Scientifique
3-Bromo-5,5-diethyl-3-methylheptan-4-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in studying the effects of brominated compounds on biological systems.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Bromo-5,5-diethyl-3-methylheptan-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The carbonyl group can undergo nucleophilic attack, leading to various chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-5,5-dimethylheptan-4-one: Similar structure but with different alkyl groups.
5,5-Diethyl-3-methylheptan-4-one: Parent compound without the bromine atom.
3-Iodo-5,5-diethyl-3-methylheptan-4-one: Iodinated derivative with different halogen properties.
Uniqueness
3-Bromo-5,5-diethyl-3-methylheptan-4-one is unique due to the presence of both bromine and specific alkyl groups, which confer distinct chemical and physical properties
Propriétés
Numéro CAS |
55007-46-0 |
|---|---|
Formule moléculaire |
C12H23BrO |
Poids moléculaire |
263.21 g/mol |
Nom IUPAC |
3-bromo-5,5-diethyl-3-methylheptan-4-one |
InChI |
InChI=1S/C12H23BrO/c1-6-11(5,13)10(14)12(7-2,8-3)9-4/h6-9H2,1-5H3 |
Clé InChI |
CZYHJNSDDLLWSO-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(C(=O)C(CC)(CC)CC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


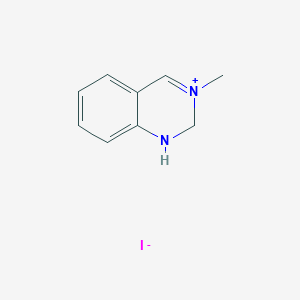

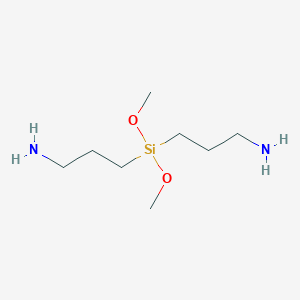
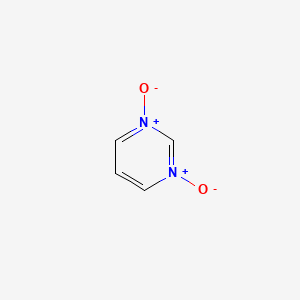
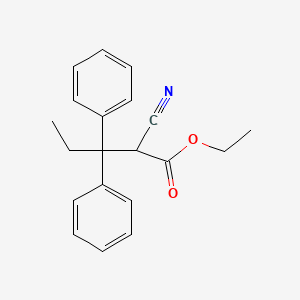
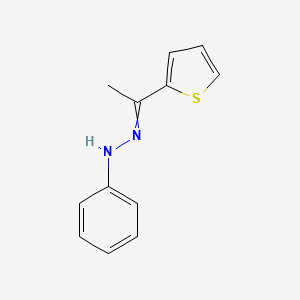

![3-Methoxy-1,5-dimethyl-7-methylidene-3-borabicyclo[3.3.1]nonane](/img/structure/B14638769.png)
![2,4-Dibromo-6-[(4-methylpiperazin-1-yl)methyl]phenol](/img/structure/B14638770.png)

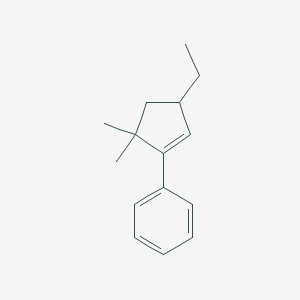
![Silane, triethyl[[(1Z)-3-phenyl-1-propenyl]oxy]-](/img/structure/B14638794.png)
![N-{[4-(Dimethylamino)phenyl]methylidene}sulfuric diamide](/img/structure/B14638802.png)
![[2,2-dimethyl-4-(6-oxo-1H-purin-9-yl)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl 4-methylbenzenesulfonate](/img/structure/B14638807.png)
